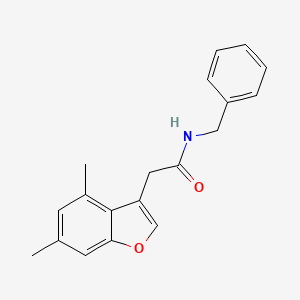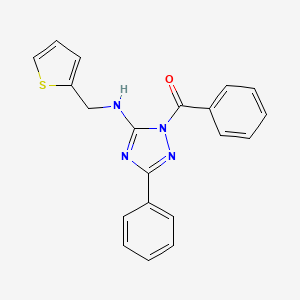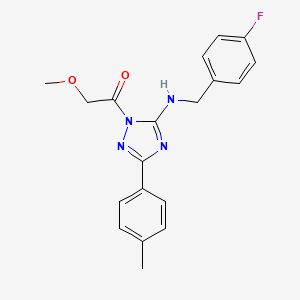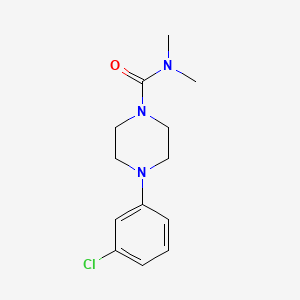![molecular formula C16H19NO3 B4193697 methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate](/img/structure/B4193697.png)
methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate
Descripción general
Descripción
Methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate, also known as MDPVA, is a synthetic compound that belongs to the class of cathinones. It is a derivative of pyrovalerone and is structurally similar to other synthetic cathinones like MDPV and α-PVP. MDPVA has gained attention in the scientific community due to its potential use in research and its psychoactive effects.
Mecanismo De Acción
Methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to an increase in their levels in the brain. This effect is similar to that of other cathinones and is thought to contribute to its psychoactive properties.
Biochemical and Physiological Effects:
methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and seizures. It has also been found to have neurotoxic effects, leading to damage to dopamine neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also has well-characterized effects on the central nervous system, making it useful for studying the mechanisms of action of cathinones. However, its psychoactive properties and potential for abuse make it a challenging compound to work with, and caution must be taken to ensure safety.
Direcciones Futuras
There are several future directions for research on methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate. One area of interest is the development of new cathinone derivatives with improved safety profiles. Another area is the study of the long-term effects of methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate on the brain, particularly with regards to its potential for neurotoxicity. Finally, there is a need for further research on the potential therapeutic uses of methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate, particularly in the treatment of psychiatric disorders like depression and anxiety.
Aplicaciones Científicas De Investigación
Methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent inhibitor of the dopamine transporter, leading to an increase in dopamine levels in the brain. This effect is similar to that of other cathinones and is thought to underlie its psychoactive properties.
Propiedades
IUPAC Name |
methyl 2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)15(19)12-9-17(10-14(18)20-4)13-8-6-5-7-11(12)13/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGCJSKEOZOPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4193656.png)

![1,3-dimethyl-5-nitro-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193669.png)
![12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4193678.png)
![N,N'-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide}](/img/structure/B4193686.png)
![methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate](/img/structure/B4193693.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)

![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)